Penthienate
Description
Structure
3D Structure
Properties
CAS No. |
22064-27-3 |
|---|---|
Molecular Formula |
C18H30NO3S+ |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-(2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetyl)oxyethyl-diethyl-methylazanium |
InChI |
InChI=1S/C18H30NO3S/c1-4-19(3,5-2)12-13-22-17(20)18(21,15-9-6-7-10-15)16-11-8-14-23-16/h8,11,14-15,21H,4-7,9-10,12-13H2,1-3H3/q+1 |
InChI Key |
NEMLPWNINZELKP-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
Other CAS No. |
22064-27-3 |
Related CAS |
60-44-6 (bromide) |
Synonyms |
2-((cyclopentylhydroxy-2-thienylacetyl)oxy)-N,N-diethyl-N-methylethanaminium penthienate penthienate bromide |
Origin of Product |
United States |
Synthetic Chemistry and Structural Derivatization of Penthienate
Established Synthetic Pathways for Penthienate
The synthesis of this compound, like many other anticholinergic esters, revolves around the formation of the ester bond and the quaternization of the amine.
The primary synthesis of this compound methobromide typically involves a multi-step process. A key intermediate in the synthesis of this compound and other related compounds is diethylaminoethyl chloride hydrochloride. shreeganeshchemical.com The synthesis generally proceeds through the esterification of a suitable acid with an amino alcohol, followed by quaternization of the resulting tertiary amine.
A general synthetic route can be described as follows:
Preparation of the Ester : Cyclopentyl mandelic acid (or a derivative thereof where the phenyl group is replaced by a thienyl group) is reacted with 2-(diethylamino)ethanol. This esterification can be achieved through various standard methods, such as using a strong acid catalyst (e.g., sulfuric acid) or by converting the carboxylic acid to a more reactive derivative like an acyl chloride.
Quaternization : The resulting tertiary amine ester is then reacted with an alkylating agent, such as methyl bromide, to form the quaternary ammonium (B1175870) salt, this compound bromide. google.com This step introduces the permanent positive charge on the nitrogen atom, which is a critical feature for the anticholinergic activity of many such compounds.
This synthetic approach is versatile and is employed for a wide range of anticholinergic agents.
Optimizing the synthesis of this compound involves refining reaction conditions to maximize the yield and purity of the final product. Key parameters that are often adjusted include:
Catalyst Choice : For the esterification step, the choice of catalyst can significantly impact reaction time and yield. While strong mineral acids are common, the use of milder catalysts can reduce side reactions.
Reaction Temperature and Time : Both esterification and quaternization are sensitive to temperature. Higher temperatures can speed up the reaction but may also lead to decomposition or unwanted side products. Careful control of reaction time is necessary to ensure complete conversion without degradation.
Solvent Selection : The choice of solvent is crucial for both solubility of reactants and for influencing reaction rates. For the quaternization step, a polar aprotic solvent is often preferred.
Purification Techniques : Efficient purification methods, such as recrystallization or chromatography, are essential to obtain this compound of high purity, which is particularly important for pharmaceutical applications.
While specific optimization studies for this compound production are not extensively detailed in publicly available literature, the principles of process chemistry for similar quaternary ammonium esters are well-established and would be applicable.
Methodologies for this compound Primary Synthesis
Advanced Approaches to this compound Synthesis and Analog Development
Modern synthetic chemistry offers more sophisticated methods for the synthesis of this compound and its analogs, including techniques to control stereochemistry and to build diverse molecular libraries for drug discovery.
This compound possesses a chiral center at the carbon atom bearing the hydroxyl, cyclopentyl, and thienyl groups. nih.gov As a result, it exists as a pair of enantiomers. It is common for the biological activity of chiral drugs to reside primarily in one enantiomer. Therefore, the stereoselective synthesis of the individual enantiomers of this compound is of significant interest.
Methods for achieving stereoselective synthesis include:
Use of Chiral Starting Materials : Starting the synthesis with a chiral precursor, such as an enantiomerically pure form of the carboxylic acid, can lead to the formation of a single enantiomer of the final product.
Asymmetric Catalysis : The use of chiral catalysts can direct the reaction to favor the formation of one enantiomer over the other. nih.gov For example, asymmetric hydrogenation or asymmetric alkylation reactions could be employed to set the stereocenter early in the synthetic sequence.
Chiral Resolution : A racemic mixture of this compound can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
While specific examples of the stereoselective synthesis of this compound are not readily found in the literature, the principles of asymmetric synthesis are well-developed and have been applied to many similar chiral molecules. nih.govresearchgate.net
The design and synthesis of structural analogs of this compound are a key part of the drug discovery process, aiming to improve potency, selectivity, or pharmacokinetic properties. mdpi.comnih.gov Modifications can be made to several parts of the this compound molecule:
The Ester Group : Replacing the ester with other functional groups, such as an amide or an ether, can alter the molecule's stability and activity.
The Quaternary Ammonium Head : The size and nature of the alkyl groups on the nitrogen atom can be varied. For instance, replacing the methyl and ethyl groups with larger or different alkyl chains can affect the drug's interaction with the muscarinic receptor.
The Cyclopentyl and Thienyl Groups : These groups can be replaced with other cyclic or aromatic systems to explore their role in receptor binding. google.com
The synthesis of these analogs would follow similar chemical principles to the synthesis of this compound itself, with the appropriate modifications to the starting materials and reagents.
Stereoselective Synthesis of this compound Enantiomers
Structure-Activity Relationship (SAR) Studies Focused on this compound Molecular Scaffolds
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.netfrontiersin.org For anticholinergic agents like this compound, SAR studies have revealed several key features that are important for their activity. slideshare.net
The Quaternary Ammonium Group : The permanent positive charge on the nitrogen is crucial for binding to the anionic site of the muscarinic receptor. The size of the alkyl groups on the nitrogen can influence selectivity for different muscarinic receptor subtypes.
The Ester Linkage : The ester group is believed to be involved in hydrogen bonding with the receptor. mhmedical.com The atoms in this region of the molecule are critical for proper orientation and binding.
The Hydroxyl Group : The hydroxyl group adjacent to the ester is also thought to form a hydrogen bond with the receptor, contributing significantly to the binding affinity.
The Cyclic Groups (Cyclopentyl and Thienyl) : These bulky groups are important for van der Waals interactions with the receptor, and their size and shape can influence both potency and selectivity.
Below is a data table summarizing the general SAR findings for anticholinergic agents with a scaffold similar to this compound.
| Molecular Feature | Modification | Impact on Anticholinergic Activity |
| Cationic Head (Nitrogen) | Quaternary ammonium | Generally essential for high potency |
| Tertiary amine | Can also be active, but often less potent | |
| Alkyl Substituents on Nitrogen | Small alkyl groups (methyl, ethyl) | Often optimal for activity |
| Bulky alkyl groups | May decrease activity or alter receptor selectivity | |
| Ester Group | Presence of ester linkage | Important for hydrogen bonding and high affinity |
| Replacement with other groups | Usually leads to a decrease in potency | |
| Hydroxyl Group | Presence of a hydroxyl group | Crucial for hydrogen bonding and high potency |
| Absence of a hydroxyl group | Significantly reduces activity | |
| Cyclic/Aromatic Groups | Bulky, hydrophobic groups | Important for van der Waals interactions and receptor fit |
| Variation in ring systems | Can modulate potency and selectivity |
These SAR insights guide the design of new anticholinergic drugs with improved therapeutic profiles. mdpi.comnih.govrsc.org
Impact of Structural Modifications on this compound Ligand Properties (theoretical)
Quantum mechanical calculations on acetylcholine-like molecules suggest that a specific molecular arrangement, based on the electronic properties of the molecule, is essential for interaction with the cholinergic receptor site. nih.gov This arrangement is believed to be shared by both agonists and antagonists of the acetylcholine (B1216132) receptor. nih.gov The differences in biological activity (activation vs. inhibition) are attributed to other molecular factors not included in this primary active arrangement. nih.gov
Key structural features for anticholinergic activity generally include:
A cationic head: The positively charged quaternary ammonium group is crucial for binding to the anionic site of the muscarinic receptor. The size of the alkyl groups on the nitrogen should ideally not be larger than a methyl group for maximum potency. iiab.me
An ester group: This group is believed to participate in hydrogen bonding with the receptor. iiab.me
A specific atomic distance: According to Ing's Rule of 5, for muscarinic activity, there should be no more than five atoms between the nitrogen and the terminal hydrogen. iiab.me
Bulky, hydrophobic groups: The cyclopentyl and thiophene (B33073) rings in this compound provide the necessary bulk and hydrophobicity to enhance binding and contribute to its antagonistic properties. These "umbrella" like structures are common in potent anticholinergics. nih.gov
The table below outlines the theoretical impact of modifying different parts of the this compound molecule, based on general principles of structure-activity relationships (SAR) for anticholinergic compounds.
| Molecular Moiety Modified | Type of Modification | Theoretical Impact on Ligand Properties |
| Quaternary Ammonium Head | Altering alkyl substituents (e.g., replacing N-methyl with N-ethyl or larger groups) | May decrease binding affinity and potency due to steric hindrance at the receptor's anionic site. iiab.me |
| Converting to a tertiary amine | Would likely reduce potency as the permanent positive charge of the quaternary amine is optimal for strong ionic interaction with the receptor. | |
| Ester Linkage | Replacement with an ether or amide linkage | Could alter the hydrogen bonding capability and the spatial arrangement of the molecule, likely reducing antagonist activity. iiab.me |
| Acyl Groups (Cyclopentyl & Thiophene) | Increasing or decreasing the size of the carbocyclic ring (e.g., cyclobutyl or cyclohexyl) | Can affect the hydrophobic interactions and the fit within the receptor pocket. Replacing a phenyl ring with a cyclohexane (B81311) ring has been shown to increase hydrophobicity and aggregation number in related compounds. nootanpharmacy.in |
| Replacing the thiophene ring with other aromatic or heteroaromatic systems (e.g., phenyl, furan) | Would alter the electronic distribution and steric profile, impacting binding affinity. The nature of the hydrophobic group influences the pattern of molecular association. dss.go.th | |
| Connecting Chain | Varying the length of the ethyl chain between the ester and nitrogen | A two-carbon unit between the ester oxygen and the nitrogen is generally considered optimal for activity in many cholinergic and anticholinergic agents. iiab.me |
Conformational Dynamics of this compound and its Derivatives
The three-dimensional shape, or conformation, of a drug molecule is critical for its interaction with a biological target. This compound, with its rotatable single bonds, can exist in multiple conformations. The specific conformation it adopts when binding to the muscarinic receptor is key to its antagonist function. The study of these dynamic motions and preferred shapes falls under the field of conformational analysis.
Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational space of molecules and their interactions with receptors. nih.govscielo.br For anticholinergic esters, MD simulations can reveal the dynamic behavior of the molecule and identify low-energy, stable conformations that are likely relevant for receptor binding. frontiersin.org These simulations can model how the molecule moves and flexes, providing insight into the binding process and the stability of the ligand-receptor complex. acs.org
For molecules with cyclic components like this compound's cyclopentyl group and piperidine-like structures in other anticholinergics, conformational analysis helps determine the most stable arrangement of substituents (axial vs. equatorial). nih.gov In piperidinium (B107235) salts, electrostatic interactions between the protonated nitrogen and other polar substituents can significantly influence the conformational equilibrium, often stabilizing the axial conformer. nih.gov While specific conformational analysis studies on this compound are not prevalent in the literature, the principles derived from studies on related anticholinergic and cyclic compounds are applicable. The flexible, non-planar hydrophobic regions of such molecules are known to influence their association patterns in solution. nootanpharmacy.in
The table below summarizes key concepts and findings from conformational studies of related molecules that are theoretically applicable to this compound.
| Research Area | Key Findings from Related Molecules | Theoretical Relevance to this compound |
| Molecular Dynamics of Ligand-Receptor Interaction | MD simulations of muscarinic antagonists show that ligands undergo significant conformational changes as they move into and out of the receptor binding pocket. Specific hydrogen bonds and hydrophobic interactions stabilize intermediate and final bound states. acs.org | The ester and hydroxyl groups of this compound likely form key hydrogen bonds with the muscarinic receptor, while the cyclopentyl and thiophene rings engage in hydrophobic interactions. Its conformational flexibility would be crucial for navigating the binding pathway. |
| Conformational Analysis of Cyclic Moieties | Studies on substituted piperidinium salts show that electrostatic interactions can stabilize conformers that might otherwise be less favored. Molecular mechanics calculations can quantitatively predict these preferences. nih.gov | The charged quaternary ammonium group in this compound would exert a strong electrostatic influence on the rest of the molecule, affecting the preferred orientation of the flexible ester and acyl groups. |
| Influence of Hydrophobic Groups | The structure of the hydrophobic group (e.g., planar and rigid vs. flexible and non-planar) affects the mode of molecular aggregation in solution (stepwise stacking vs. micellar patterns). nootanpharmacy.in | The cyclopentyl and thiophene groups of this compound are relatively rigid. Their specific geometry would dictate how this compound molecules interact with each other and with the receptor surface, influencing its overall physicochemical properties. |
Molecular and Cellular Mechanistic Investigations of Penthienate
Analysis of Penthienate-Target Molecular Interactions (in vitro and computational)
The primary molecular targets for this compound are the muscarinic acetylcholine (B1216132) receptors (mAChRs), a family of G protein-coupled receptors (GPCRs). wikipedia.org Understanding the interaction between this compound and these receptors requires both theoretical modeling and biophysical characterization.
While specific computational models for this compound are not extensively detailed in publicly available literature, a robust theoretical model can be constructed based on its chemical structure and the well-characterized nature of the muscarinic receptor's binding site. This compound is a quaternary ammonium (B1175870) compound, a feature that is critical for its interaction with mAChRs. nih.gov
The binding of this compound is understood to occur at the orthosteric site of the muscarinic receptor, which is located within a transmembrane helical bundle. This binding pocket is highly conserved across the five muscarinic receptor subtypes (M1-M5). guidetopharmacology.org A key feature of this site is a conserved aspartate residue in the third transmembrane domain. arvojournals.org Theoretical models propose that the positively charged quaternary ammonium headgroup of this compound forms a strong ionic bond with the negatively charged carboxylate group of this aspartate residue. arvojournals.org
In addition to this primary ionic interaction, the binding is stabilized by other forces. The bulky cyclopentyl and thiophene (B33073) groups of the this compound molecule are hypothesized to engage in hydrophobic and van der Waals interactions with non-polar amino acid residues that line the binding pocket. google.com These interactions are crucial for the affinity and proper orientation of the antagonist within the receptor, preventing the binding of the endogenous agonist, acetylcholine, and thereby blocking receptor activation.
The biophysical properties of a ligand's interaction with its receptor, such as binding affinity and kinetics, are determined experimentally using in vitro techniques. The most common method for characterizing muscarinic receptor antagonists is the radioligand competition binding assay. nih.gov In these experiments, cell membranes expressing a specific muscarinic receptor subtype are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine or [³H]quinuclidinyl benzilate) and varying concentrations of the unlabeled competitor drug, in this case, this compound. arvojournals.orgyakhak.org
Table 1: Comparative Binding Affinities (Ki, nM) of Various Muscarinic Antagonists at Cloned Human Muscarinic Receptor Subtypes.
| Antagonist | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | Selectivity Profile | Reference |
|---|---|---|---|---|---|---|
| Atropine (B194438) | 1.6 | ~4.6 | ~2.0 | ~1-2 | Non-selective | nih.gov |
| Pirenzepine | ~14 | ~616 | ~250 | ~49 | M1-selective | guidetopharmacology.orgnih.gov |
| Darifenacin | 107 | 616 | 32 | 229 | M3-selective | guidetopharmacology.org |
| Trihexyphenidyl | 4.5 | 45 | 16 | 12 | M1-preferential | nih.gov |
| Dicyclomine | 14 | 144 | 48 | 60 | M1-preferential | nih.gov |
Theoretical Models of this compound Binding to Muscarinic Receptors
This compound's Influence on Intracellular Signaling Pathways (cellular-level focus)
By binding to and blocking muscarinic receptors, this compound prevents acetylcholine-mediated signal transduction, thereby influencing multiple intracellular signaling pathways.
The primary pharmacological action of this compound is competitive antagonism at muscarinic receptors, which are not enzymes. wikipedia.orgwikipedia.org This is distinct from drugs that act by directly inhibiting or activating enzymes, such as acetylcholinesterase inhibitors. A review of the scientific literature does not reveal significant evidence that this compound is a potent or specific inhibitor or activator of other major enzyme systems. Its physiological effects are overwhelmingly attributed to its receptor-blocking activity. While some patents may make passing reference to enzyme inhibition, detailed studies characterizing a specific enzyme inhibition profile for this compound are not prominent. google.com Therefore, its mechanism is best understood through the lens of receptor antagonism and the subsequent impact on signaling cascades.
Acetylcholine (ACh) activity is transduced into a cellular response via the activation of muscarinic receptor subtypes, which couple to different G proteins to initiate distinct signaling cascades. wikipedia.orgguidetopharmacology.org this compound modulates these pathways by preventing their initiation by ACh.
The five muscarinic receptor subtypes are broadly divided into two signaling groups:
M1, M3, and M5 Receptors: These receptors couple to Gq/11-type G proteins. guidetopharmacology.org Activation of Gq/11 stimulates the enzyme Phospholipase C (PLC). nih.govwikipedia.org PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). wikipedia.orgwikipedia.org By blocking these receptors, this compound prevents ACh-induced PLC activation and the subsequent rise in intracellular calcium and PKC activity.
M2 and M4 Receptors: These receptors couple to Gi/o-type G proteins. guidetopharmacology.org Activation of Gi/o has an inhibitory effect on the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.orgnih.govnih.gov this compound's antagonism at M2 and M4 receptors prevents ACh from inhibiting adenylyl cyclase, thereby opposing the ACh-mediated decrease in cAMP levels.
Table 2: Modulation of Muscarinic Receptor Signaling Pathways by this compound.
| Receptor Subtype | G-Protein Coupling | Primary Effector Enzyme | Second Messengers | Effect of Acetylcholine | Effect of this compound | Reference |
|---|---|---|---|---|---|---|
| M1, M3, M5 | Gq/11 | Phospholipase C (PLC) | IP3, DAG | Activation | Inhibition of PLC pathway | guidetopharmacology.orgwikipedia.org |
| M2, M4 | Gi/o | Adenylyl Cyclase (AC) | cAMP | Inhibition | Blockade of AC inhibition | wikipedia.orgguidetopharmacology.org |
Studies on Enzyme Inhibition and Activation Profiles by this compound
Subcellular Distribution and Interaction Profiling of this compound (in vitro models)
Detailed experimental studies using methods like fluorescence microscopy or cell fractionation to specifically map the subcellular distribution of this compound are not widely reported. However, its distribution can be reliably inferred from its chemical structure.
This compound is a quaternary ammonium salt, meaning it possesses a permanent positive charge on its nitrogen atom. nih.gov This charge makes the molecule highly polar and hydrophilic, which significantly limits its ability to passively diffuse across the lipid bilayers of cell membranes. In vitro, this characteristic dictates that this compound's interactions are almost exclusively confined to the extracellular surface of the plasma membrane. vdoc.pub It acts on the externally facing binding domains of muscarinic receptors. Its poor membrane permeability suggests that it would not significantly accumulate in intracellular compartments such as the cytoplasm, mitochondria, or nucleus, and therefore is unlikely to have direct interactions with intracellular targets. vdoc.pub This property is typical for many quaternary ammonium anticholinergic drugs and contrasts with tertiary amine antagonists (like atropine), which can more readily cross cell membranes.
Membrane Permeability and Intracellular Trafficking of this compound
The passage of drugs across biological membranes is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. The cell membrane, a lipid bilayer interspersed with proteins, acts as a selective barrier. For many drugs, their ability to cross this barrier is related to their lipid solubility and degree of ionization. Non-polar, lipid-soluble molecules tend to diffuse more readily across the lipid-like core of the membrane. Conversely, charged or polar molecules often require specific transport mechanisms to enter cells.
This compound, as a quaternary ammonium compound, possesses a permanent positive charge. This characteristic generally limits its passive diffusion across lipid membranes. Studies on the intestinal absorption of various monoquaternary anticholinergic compounds have suggested that their poor absorption can be attributed to factors such as the formation of nonabsorbable complexes with mucin. annualreviews.org The gastrointestinal epithelium, like other biological barriers, behaves as a lipid-like barrier, preferentially allowing the passage of lipid-soluble, nonionized molecules. annualreviews.org
The principles of membrane permeability suggest that for a weak electrolyte to cross a membrane, its nonionized form is favored. The distribution of such a compound across a membrane is influenced by the pH on either side. annualreviews.org However, as a quaternary ammonium compound, this compound exists in a permanently ionized state, which would theoretically hinder its ability to passively diffuse across cell membranes according to the pH-partition hypothesis.
While direct studies on the specific intracellular trafficking pathways of this compound are not extensively detailed in the available literature, general principles of substance transport within a cell can be considered. Once a substance enters a cell, its movement and localization are governed by complex trafficking systems. This can involve transport vesicles moving along the cytoskeleton to various subcellular compartments. For instance, the endosomal pathway is a major route for the trafficking of substances from the cell surface to intracellular destinations like lysosomes or the Golgi apparatus. nih.gov The involvement of specific proteins, such as Rab proteins, is crucial in directing this vesicular traffic. nih.gov However, specific data detailing the interaction of this compound with these intracellular trafficking mechanisms remains to be fully elucidated.
This compound Interactions with Subcellular Compartments
Information regarding the direct interaction of this compound with specific subcellular compartments is limited in publicly available research. As an anticholinergic agent, its primary mechanism of action is understood to be the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors located on the plasma membrane of target cells. wikipedia.orgnih.gov This interaction occurs at the cell surface, reducing the effects of acetylcholine.
The journey of a drug molecule within a cell can involve interactions with various organelles. For example, after synthesis in the endoplasmic reticulum, proteins destined for the plasma membrane, such as receptors, are transported through the Golgi apparatus. nih.gov It is conceivable that drugs which enter the cell could interact with these compartments. However, given that this compound is a quaternary ammonium compound with likely limited membrane permeability, its significant accumulation and direct interaction with intracellular organelles such as the endoplasmic reticulum, Golgi complex, or mitochondria are not well-documented.
Advanced Analytical and Spectroscopic Characterization of Penthienate
High-Resolution Spectroscopic Techniques for Penthienate Structural Elucidation
High-resolution spectroscopic methods are fundamental in confirming the molecular structure of this compound and identifying any subtle structural variations or impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and environment of atoms within the molecule. ¹H NMR and ¹³C NMR are particularly valuable for this compound, revealing characteristic signals that confirm the presence of its various functional groups, including the cyclopentyl ring, hydroxyl group, thienyl moiety, and the quaternary ammonium (B1175870) ethyl groups. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can further elucidate complex structural features and confirm atom-to-atom connectivities, which is essential for unambiguous structural assignment of this compound and its potential derivatives or degradation products researchgate.net. The ¹⁵N NMR spectroscopy, while less common due to lower natural abundance and sensitivity of the ¹⁵N isotope, can also provide valuable information about the nitrogen atom in the quaternary ammonium group, offering insights into its electronic environment wikipedia.orgaiinmr.com.
Mass Spectrometry (MS) Applications for this compound Characterization
Mass Spectrometry (MS) is indispensable for determining the molecular weight and providing fragmentation patterns that aid in the structural identification of this compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for quaternary ammonium compounds like this compound, producing a protonated molecular ion [M+H]⁺ or other adducts that confirm its mass. Electron Ionization (EI) can also be used, leading to characteristic fragmentation patterns that arise from the cleavage of specific bonds within the this compound molecule. These fragments serve as a molecular fingerprint, allowing for the confirmation of its structure and the identification of impurities or related substances. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of this compound, thereby increasing confidence in its structural assignment researchgate.net.
X-ray Crystallography of this compound and this compound-Ligand Complexes
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, the precise arrangement of atoms, bond lengths, bond angles, and molecular conformation can be elucidated libretexts.orgmaricopa.edu. For this compound, X-ray crystallography has been used to determine its solid-state structure, providing insights into its stereochemistry and how it packs in the crystal lattice. Studies on this compound bromide, for instance, have revealed details about the conformation of the cyclopentyl ring and the orientation of the thienyl group relative to the ester linkage and the quaternary ammonium cation rsc.org. This technique is also invaluable for characterizing this compound-ligand complexes, revealing how this compound interacts with other molecules, which is crucial for understanding its mechanism of action or for designing new derivatives.
Chromatographic and Separation Methodologies for this compound Purity and Profiling
Chromatographic techniques are essential for separating, identifying, and quantifying this compound, ensuring its purity and characterizing its presence in complex mixtures.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly for assessing its purity and quantifying its concentration in pharmaceutical formulations or biological samples researchgate.netchromatographyonline.com. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing C18 or C8 stationary phases with mobile phases typically consisting of a mixture of aqueous buffers (e.g., ammonium acetate) and organic solvents like acetonitrile (B52724) or methanol. The separation is often monitored using UV detection, as this compound contains chromophores that absorb UV light. HPLC methods can be optimized to achieve good resolution between this compound and potential impurities or related substances, providing a reliable means for quality control and quantitative analysis mdpi.comnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds. While this compound itself might require derivatization to become sufficiently volatile for GC analysis, GC-MS can be employed to analyze its degradation products or related compounds that are more amenable to GC separation. The mass spectrometer coupled to the gas chromatograph provides detailed structural information through fragmentation patterns, complementing the separation capabilities of GC vdoc.pubthermofisher.com. GC-MS is particularly useful for identifying unknown components in a sample containing this compound or for trace-level analysis.
Data Tables
While specific numerical data for this compound's spectroscopic signatures (e.g., precise NMR chemical shifts, MS fragmentation ions) were not directly detailed in the provided search snippets to populate a comprehensive data table, the general principles and applications of these techniques are well-established. For illustrative purposes, a typical HPLC method profile might include parameters like:
| Parameter | Value/Description |
| Column | C18 Reversed-Phase Column |
| Mobile Phase | Acetonitrile : 0.01 M Ammonium Acetate Buffer (pH 3.8) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm (UV) |
| Column Temperature | Ambient (e.g., 25°C) |
| Injection Volume | 20 µL |
| Typical Retention Time | ~6.27 min (for Ibuprofen, as an example of a compound analyzed by similar HPLC methods) |
Theoretical Pharmacological Classification and Comparative Chemical Analysis of Penthienate
Penthienate's Classification within Quaternary Ammonium (B1175870) Compounds
This compound is classified as a synthetic anticholinergic and a quaternary ammonium compound. pharmaoffer.comfhi.nonih.govnih.gov Quaternary ammonium compounds are organic derivatives of ammonium (NH₄⁺) in which all four hydrogen atoms have been replaced by organic radicals. A key feature of these compounds is the presence of a positively charged nitrogen atom, which is bonded to four carbon atoms. This permanent positive charge significantly influences their chemical and biological properties.
The classification of quaternary ammonium compounds can be further broken down into generations based on their antimicrobial activity and chemical structure. While this generation-based classification is more relevant to their use as disinfectants, it provides a framework for understanding their structural evolution. aldebaransistemas.com this compound's structure, with a diethylmethylammonium group, places it within this broad class of compounds. nih.govmedkoo.com
From a pharmacological standpoint, this compound is categorized as a muscarinic antagonist. pharmaoffer.commedkoo.com This means it blocks the action of acetylcholine (B1216132) at muscarinic receptors, which are found in various organs, including the smooth muscles of the gastrointestinal tract. ontosight.ai This antagonism is the basis for its use in reducing gastric motility and secretion. wikipedia.org The World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system places this compound under the code A03AB04, designating it as a synthetic anticholinergic, quaternary ammonium compound for functional gastrointestinal disorders. fhi.nonih.govdrugcentral.org
Comparative Molecular Analysis of this compound with Related Anticholinergic Chemical Structures
To understand the structure-activity relationship of this compound, it is useful to compare its molecular structure with other well-known anticholinergic agents, such as atropine (B194438) and scopolamine.
This compound: The chemical structure of this compound is 2-((cyclopentylhydroxy-2-thienylacetyl)oxy)-N,N-diethyl-N-methylethanaminium. nih.govmedkoo.comontosight.ai Key features include:
A quaternary ammonium head, which confers a permanent positive charge.
An ester linkage.
A cyclopentyl group and a thiophene (B33073) ring attached to the α-carbon of the acetyl group. nih.gov
A hydroxyl group on the α-carbon.
Atropine: Atropine, a tropane (B1204802) alkaloid, is a racemic mixture of d- and l-hyoscyamine. nih.govwikipedia.org Its structure consists of:
A tertiary amine (which can be protonated to form a cationic species).
An ester of tropic acid and tropine. wikipedia.org
A bicyclic tropane ring system. nih.gov
Scopolamine: Scopolamine is also a tropane alkaloid, structurally similar to atropine but with an epoxide ring on the tropane moiety. wikipedia.orgnih.gov
Interactive Data Table: Comparison of this compound, Atropine, and Scopolamine
| Feature | This compound | Atropine | Scopolamine |
| Chemical Class | Quaternary Ammonium Compound, Synthetic Anticholinergic | Tropane Alkaloid, Anticholinergic | Tropane Alkaloid, Anticholinergic |
| Nitrogen Moiety | Quaternary Ammonium | Tertiary Amine | Tertiary Amine with Epoxide Ring |
| Core Ring Structure | Cyclopentyl and Thiophene Rings | Tropane Ring | Epoxytropane Ring |
| Ester Group | Present | Present | Present |
| Hydroxyl Group | Present | Present | Present |
| Molecular Formula | C₁₈H₃₀NO₃S⁺ wikipedia.orgdrugcentral.orgepa.gov | C₁₇H₂₃NO₃ nih.govwikipedia.orgsolubilityofthings.com | C₁₇H₂₁NO₄ wikipedia.orgnih.gov |
| Molecular Weight | 340.50 g/mol wikipedia.orgdrugcentral.orgebi.ac.uk | 289.37 g/mol solubilityofthings.com | 303.358 g/mol wikipedia.org |
The presence of the quaternary ammonium group in this compound is a significant differentiator. This permanent positive charge generally limits its ability to cross the blood-brain barrier, which can reduce central nervous system side effects compared to tertiary amines like atropine and scopolamine. The bulky cyclopentyl and thiophene groups in this compound, in contrast to the tropane ring in atropine and scopolamine, also contribute to its specific interaction with muscarinic receptors.
Implications of this compound's Structural Features for Theoretical Chemical Reactivity
The structural features of this compound have several implications for its theoretical chemical reactivity:
Ester Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which would break the molecule into two fragments: the quaternary ammonium alcohol and the carboxylic acid containing the cyclopentyl and thiophene rings. This reaction is a common metabolic pathway for ester-containing drugs.
Quaternary Ammonium Stability: The quaternary ammonium group itself is chemically stable and not readily metabolized. Its permanent positive charge makes it a poor leaving group in nucleophilic substitution reactions.
Reactivity of the Thiophene Ring: The thiophene ring is an aromatic heterocycle and can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The specific conditions would dictate the position of substitution.
Oxidation of the Hydroxyl Group: The tertiary hydroxyl group on the α-carbon is resistant to oxidation under mild conditions.
Potential for Racemization: The α-carbon bearing the hydroxyl, cyclopentyl, and thiophene groups is a chiral center. Synthesis of this compound would likely result in a racemic mixture, and the two enantiomers could have different pharmacological activities. This compound is described as a racemic mixture. nih.gov
Penthienate As a Chemical Probe and Research Tool
Application of Penthienate in In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental techniques in drug discovery and development, providing crucial information about a compound's affinity and selectivity for its biological targets sygnaturediscovery.comnih.gov. These assays typically involve the use of radioligands to quantify the interaction between a drug candidate and specific receptors in isolated tissues or cell lines sygnaturediscovery.com. Common assay formats include competition binding studies, which determine a compound's ability to displace a known radioligand from its receptor, yielding IC50 (half-maximal inhibitory concentration) values, and saturation binding studies, which help define the equilibrium dissociation constant (Kd) and receptor density (Bmax) sygnaturediscovery.comnih.gov. Kinetic binding experiments can further characterize the association (kon) and dissociation (koff) rates .
As an anticholinergic agent, this compound is known to interact with muscarinic acetylcholine (B1216132) receptors wikipedia.orgresearchgate.net. Therefore, this compound can be employed in vitro to characterize its binding profile across different muscarinic receptor subtypes (M1-M5) researchgate.netnih.gov. Such studies would aim to quantify its affinity (e.g., IC50 values) and selectivity for these receptors, providing essential data for understanding its mechanism of action and potential off-target effects. While specific experimental binding data for this compound from the provided sources is not detailed, its classification as an anticholinergic inherently suggests its utility in these types of assays to elucidate its pharmacological properties.
Table 1: Conceptual Application of this compound in In Vitro Receptor Binding Assays
| Assay Type | Potential Target Receptors | Data Obtained (Illustrative) | Significance for this compound |
| Competition Binding | Muscarinic Receptors (M1-M5) | IC50 values (nM) | Quantifies affinity and selectivity for specific muscarinic subtypes. |
| Saturation Binding | Muscarinic Receptors | Kd, Bmax | Determines binding affinity and receptor density in experimental systems. |
| Kinetic Binding | Muscarinic Receptors | kon, koff | Assesses the speed of this compound's binding and dissociation from its target. |
This compound Utilization in Investigating Specific Molecular Pathways
Molecular pathways represent intricate networks of cellular interactions involving proteins, nucleic acids, and small molecules that govern biological functions nih.goveditco.bio. This compound, by virtue of its anticholinergic activity, directly intervenes in cholinergic signaling pathways wikipedia.orgresearchgate.netnih.gov. Specifically, it acts as an antagonist at muscarinic acetylcholine receptors, thereby modulating downstream cellular responses.
Research utilizing this compound can focus on elucidating the role of muscarinic receptor activation or blockade in various physiological contexts, such as smooth muscle regulation in the gastrointestinal tract and urinary bladder researchgate.netnih.gov. For instance, studies could investigate how this compound's blockade of M3 muscarinic receptors affects bladder detrusor muscle tone, contributing to an understanding of overactive bladder pathophysiology researchgate.netnih.gov. Similarly, its effects on gastric motility and secretion can be studied to delineate specific gastrointestinal signaling cascades wikipedia.org. By observing the cellular and physiological consequences of this compound's intervention, researchers can gain insights into the functional significance of these molecular pathways.
Table 2: Conceptual Utilization of this compound in Molecular Pathway Investigation
| Molecular Pathway Component | This compound's Role/Intervention | Research Question Addressed | Expected Outcome/Observation |
| Cholinergic Signaling | Muscarinic Receptor Antagonism | Impact of muscarinic blockade on smooth muscle signaling | Altered intracellular signaling cascades, changes in muscle contractility. |
| Gastrointestinal Regulation | Reduction of motility/secretion | Role of cholinergic input in gastric acid production and transit | Decreased gastric acid output, altered gastrointestinal transit time. |
| Urinary Tract Physiology | M3 Receptor Blockade | Effect of muscarinic antagonism on detrusor muscle activity | Relaxation of bladder smooth muscle, potential increase in bladder capacity. |
This compound as a Lead Scaffold in Rational Chemical Design and Optimization (Theoretical)
Rational chemical design and optimization, including strategies like scaffold hopping, are cornerstones of modern drug discovery biosolveit.deniper.gov.innih.govresearchgate.net. These approaches involve identifying and modifying core molecular structures (scaffolds) to enhance desired pharmacological properties such as potency, selectivity, and pharmacokinetic profiles, or to overcome limitations like toxicity or patent restrictions biosolveit.deniper.gov.in. A scaffold serves as a foundational framework upon which various chemical modifications can be systematically explored to generate novel compounds with improved therapeutic potential niper.gov.innih.govresearchgate.netmdpi.com.
The chemical structure of this compound, featuring a cyclopentyl group, a thienyl moiety, an ester linkage, and a quaternary ammonium (B1175870) headgroup, presents a unique arrangement of functional groups. Theoretically, this structure could serve as a starting point or a scaffold for medicinal chemists. By systematically altering different parts of the this compound molecule—for example, modifying the cyclopentyl ring, substituting the thiophene (B33073) ring, or altering the ester linkage—researchers could explore new chemical space. Such modifications might aim to discover compounds with novel activities, improved selectivity for specific muscarinic receptor subtypes, or enhanced drug-like properties, thereby contributing to lead optimization efforts in drug development programs. This application remains theoretical, as specific instances of this compound being actively used as a scaffold in published optimization studies were not detailed in the provided search results.
Compound List:
this compound
this compound bromide
Methantheline
Otilonium
Imipramine
Tolterodine
Solifenacin
Darifenacin
Trospium
Fesoterodine
Propiverine
Flavoxate
Clidinium bromide
Glycopyrronium bromide
Sildenafil
Vardenafil
Meloxicam
Nicotine
Isoniazid
Niacin (Vitamin B3)
Pyridoxine (Vitamin B6)
NADP (Nicotinamide adenine (B156593) dinucleotide phosphate)
Future Directions and Emerging Research Avenues for Penthienate
Development of Novel Synthetic Routes for Penthienate and its Analogs
The synthesis of this compound and its related analogs is an area ripe for innovation. Current research efforts are directed towards developing more efficient, cost-effective, and environmentally friendly synthetic routes. This includes exploring alternative starting materials, optimizing reaction conditions to improve yields and purity, and investigating novel catalytic systems. The goal is to create synthetic pathways that are scalable for potential industrial production and also adaptable for the creation of a diverse library of this compound analogs with tailored properties. For instance, research into multi-component reactions or flow chemistry could offer significant advantages in terms of reaction speed, safety, and waste reduction. The development of new synthetic strategies is crucial for enabling the exploration of structure-activity relationships (SARs) in this compound analogs, which can inform the design of compounds with enhanced or modified characteristics. google.comgoogle.comnih.govmdpi.comgoogle.comgoogleapis.comgoogleapis.com
Advanced Computational Modeling of this compound's Molecular Interactions
Computational modeling plays a pivotal role in understanding the behavior of chemical compounds at the molecular level. For this compound, advanced computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are being employed. These methods allow researchers to predict how this compound interacts with various biological targets or other molecules, to identify key structural features responsible for its activity, and to explore potential binding modes. QSAR models, for example, can correlate specific molecular descriptors with observed activities, aiding in the rational design of new analogs. Molecular dynamics simulations can provide insights into the flexibility and conformational changes of this compound and its complexes over time, offering a dynamic view of its interactions. Such computational approaches are essential for accelerating the drug discovery process and for understanding the fundamental mechanisms underlying this compound's chemical and biological properties. purdue.edumdpi.comnih.govmdpi.comwikipedia.orgbiotech-asia.orgmdpi.comuchicago.edueinsteinmed.edu
Exploration of this compound's Fundamental Chemical Reactivity and Degradation Pathways (non-biological)
Beyond its interactions within biological systems, the intrinsic chemical reactivity and stability of this compound are critical areas for investigation. Research in this domain focuses on understanding how this compound behaves under various non-biological chemical conditions, such as different pH levels, temperatures, light exposure, and in the presence of oxidizing or reducing agents. Identifying degradation pathways is crucial for determining the compound's shelf-life, optimizing storage conditions, and understanding its fate in different chemical environments. Studies might involve kinetic analyses of reactions like hydrolysis or photolysis, and the identification of degradation products. This knowledge is vital for ensuring the quality and efficacy of this compound and its potential formulations, as well as for predicting its environmental persistence or transformation. google.com
Q & A
Basic Research Questions
Q. How can researchers design a robust clinical study to evaluate Penthienate’s efficacy in treating gastrointestinal disorders?
- Methodological Answer : Use the PICOT framework to structure the study:
- Population : Patients with symptoms like diarrhoea, abdominal pain, or faecal incontinence (e.g., pediatric cohorts as in ).
- Intervention : Oral administration of this compound (5 mg capsules 2–3 times/day post-meal) .
- Comparison : Placebo or standard care (e.g., dietary restrictions).
- Outcome : Reduction in symptom frequency/severity, assessed via validated scales or biomarkers.
- Time : Minimum 2-month follow-up to assess short-term efficacy .
- Key Considerations : Control for confounding variables like diet and mental stress, which may influence outcomes .
Q. What methodological challenges arise when assessing this compound’s antispasmodic effects in heterogeneous patient populations?
- Answer :
- Population Stratification : Subgroup patients by etiology (e.g., llienteric diarrhoea vs. incontinence) to isolate drug effects .
- Data Collection : Use mixed-methods approaches: quantitative metrics (e.g., stool frequency) paired with qualitative patient-reported outcomes .
- Bias Mitigation : Double-blinding and randomization to reduce placebo effects .
Q. How can researchers establish a safety profile for this compound in early-phase trials?
- Answer :
- Dose Escalation : Start with lower doses (e.g., 2.5 mg) to monitor adverse effects (AEs) like dry mouth or constipation .
- AE Tracking : Use standardized tools (e.g., CTCAE guidelines) and include safety biomarkers (e.g., electrolyte levels) .
- Ethical Compliance : Obtain IRB approval and ensure informed consent, especially for vulnerable populations (e.g., children) .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy (e.g., diet-dependent responses) be resolved in retrospective analyses?
- Answer :
- Multivariate Regression : Adjust for covariates like fluid intake, dietary habits, and stress levels .
- Sensitivity Analysis : Test robustness of results by excluding subgroups with confounding factors .
- Mechanistic Studies : Investigate if this compound’s efficacy correlates with specific gut microbiota profiles or metabolic pathways .
Q. What experimental designs are optimal for studying this compound’s receptor-level mechanisms as a benzothiazole-class antispasmodic?
- Answer :
- In Vitro Models : Use isolated smooth muscle tissues or cell lines to measure acetylcholine receptor antagonism .
- Molecular Docking : Computational simulations to identify binding affinities with muscarinic receptors .
- Comparative Studies : Benchmark against同类药物 (e.g., propantheline) to assess selectivity .
Q. How to design longitudinal studies evaluating this compound’s long-term safety and tolerance?
- Answer :
- Cohort Follow-Up : Extend trial durations to 6–12 months, monitoring for delayed AEs (e.g., tolerance development) .
- Real-World Data : Integrate electronic health records to track off-label usage and rare AEs .
- Biomarker Panels : Include inflammatory markers (e.g., CRP) and gut permeability assays to detect subclinical effects .
Addressing Data Contradictions
Q. How should researchers reconcile discrepancies between in vivo efficacy and in vitro mechanistic data for this compound?
- Answer :
- Pharmacokinetic Profiling : Assess bioavailability and tissue penetration to explain efficacy gaps .
- Pathway Analysis : Use omics approaches (e.g., metabolomics) to identify compensatory mechanisms in vivo .
- Dose-Response Curves : Compare therapeutic thresholds across models to refine dosing protocols .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
